![molecular formula C13H10N2OS2 B1306580 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one CAS No. 892292-63-6](/img/structure/B1306580.png)
2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one
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Overview
Description
“2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one” is a derivative of 2-amino-4H-pyrido[3,2-e][1,3]thiazin-4-one . It is a heterocyclic organic compound that is part of a larger group of compounds known as thiazines .
Synthesis Analysis
The synthesis of this compound involves the conversion of an allyl group in the lead compound 2-[allyl(4-methylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one to a 2-cyanoethyl group . This conversion significantly increased inhibitory activity against AMPA receptor-mediated kainate-induced toxicity in rat hippocampal cultures .Molecular Structure Analysis
The structure-activity relationship studies of a series of 2-amino-4H-pyrido[3,2-e][1,3]thiazin-4-one derivatives revealed that substituents on the phenyl ring attached to the 2-amino group and the 4H-pyrido[3,2-e][1,3]thiazin-4-one ring .Scientific Research Applications
It appears that there is limited direct information available on the specific compound “2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one” and its applications in scientific research. However, by examining related compounds and their biological activities, we can infer potential applications for this compound. Below are some possible scientific research applications based on related compounds:
Anti-Inflammatory Activity
Related compounds have been shown to possess significant anti-inflammatory properties, which suggests that “this compound” could be explored for its potential to inhibit inflammatory processes .
Analgesic Effects
Similar to anti-inflammatory activity, some compounds in this class have demonstrated analgesic effects, indicating a potential application in pain management .
Antitumor and Cytotoxic Activity
Several thiazine derivatives have been reported to exhibit antitumor and cytotoxic activities against various human tumor cell lines. This implies that our compound of interest may also be researched for its effects on cancer cells .
Cholinesterase Enzyme Inhibition
Compounds with a thiazine backbone have been evaluated for their ability to inhibit cholinesterase enzymes, which is relevant in the context of neurodegenerative diseases like Alzheimer’s .
Prostaglandin E2 and Interleukin Activity Inhibition
Some derivatives have shown activity in inhibiting prostaglandin E2 and interleukin activity when tested in vivo, suggesting possible immunomodulatory applications .
Non-Toxicity to Normal Cells
There is evidence that certain thiazine derivatives can target cancer cells without being toxic to normal body cells and organs, which is crucial for developing safer therapeutic agents .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with ampa receptors . These receptors are involved in fast synaptic transmission in the central nervous system.
Mode of Action
It’s known that similar compounds inhibit ampa receptor-mediated neurotoxicity . This suggests that 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one might interact with its targets, causing changes that result in the inhibition of certain toxic effects.
Pharmacokinetics
Similar compounds have shown significant suppression of seizures in mice following oral administration , suggesting good bioavailability.
Result of Action
Based on the potential interaction with ampa receptors, it’s plausible that this compound could have neuroprotective effects by inhibiting neurotoxicity .
Future Directions
properties
IUPAC Name |
2-(N-methylanilino)thieno[3,2-d][1,3]thiazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-15(9-5-3-2-4-6-9)13-14-10-7-8-17-11(10)12(16)18-13/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESMPGDSDNSESV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC3=C(C(=O)S2)SC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390541 |
Source
|
Record name | 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
892292-63-6 |
Source
|
Record name | 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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